N-(2-methoxyphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrazole and pyridine rings. The presence of the methoxyphenyl group and the carboxamide functionality further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of N4-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step processes. One common synthetic route includes the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form an intermediate, which is then cyclized to produce the pyrazolo[3,4-b]pyridine core
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
N~4~-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N4-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FXa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby reducing blood clot formation . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.
Comparison with Similar Compounds
N~4~-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives such as:
Aminopyrazoles: Compounds with a pyrazole ring and amino groups that exhibit diverse biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of N4-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-10-8-11(12-9-17-20(2)15(12)18-10)16(21)19-13-6-4-5-7-14(13)22-3/h4-9H,1-3H3,(H,19,21) |
InChI Key |
YUPHPIFGSYXZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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